3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one
Description
Properties
Molecular Formula |
C24H27N3O4 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4-one |
InChI |
InChI=1S/C24H27N3O4/c1-30-21-13-19-20(14-22(21)31-2)25-16-27(24(19)29)15-23(28)26-10-8-18(9-11-26)12-17-6-4-3-5-7-17/h3-7,13-14,16,18H,8-12,15H2,1-2H3 |
InChI Key |
AOXKUGUXZAHLPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization via Formamide Condensation
A mixture of 3,4-dimethoxyanthranilic acid and formamide is heated under reflux, facilitating cyclization. The reaction typically proceeds at 150–160°C for 6–8 hours, yielding the quinazolinone core in ~75–85% yield. Alternative reagents such as urea or trimethyl orthoformate may also be employed, though formamide offers superior solubility and reaction homogeneity.
Purification and Characterization
Crude product is recrystallized from ethanol or methanol, yielding white crystalline solids. Characterization via -NMR confirms the absence of aromatic protons adjacent to methoxy groups ( 3.85–3.91 ppm for OCH), while IR spectroscopy identifies the carbonyl stretch at 1680–1700 cm.
Functionalization of the Quinazolinone Core at the 3-Position
The 3-position nitrogen of the quinazolinone is alkylated to introduce the 2-(4-benzylpiperidin-1-yl)-2-oxoethyl side chain. This requires a two-step approach: (1) synthesis of the alkylating agent and (2) nucleophilic substitution.
Preparation of the Alkylating Agent: 2-Bromo-N-(4-benzylpiperidin-1-yl)acetamide
2-Bromoacetamide derivatives are synthesized by reacting bromoacetyl bromide with 4-benzylpiperidine in dichloromethane under inert conditions. Triethylamine (3 eq) is added to neutralize HBr, and the reaction proceeds at 0–5°C for 2 hours. The product is isolated via filtration and washed with cold ether, achieving yields of 80–90%.
Key characterization data :
Alkylation of 6,7-Dimethoxyquinazolin-4(3H)-one
The quinazolinone is deprotonated using sodium hydride (1.2 eq) in anhydrous DMF at 0°C. A solution of 2-bromo-N-(4-benzylpiperidin-1-yl)acetamide in DMF is added dropwise, and the mixture is stirred at 60–70°C for 12–16 hours. Post-reaction, the mixture is quenched with ice-water, and the product is extracted with ethyl acetate. Column chromatography (petroleum ether/ethyl acetate, 3:1) affords the alkylated quinazolinone in 65–75% yield.
Optimization notes :
-
Excess alkylating agent (1.5 eq) improves conversion but may necessitate rigorous purification.
-
Lower temperatures (<50°C) result in incomplete reaction, while prolonged heating (>24 hours) promotes decomposition.
Comparative Analysis of Alkylation Methods
The choice of base and solvent critically impacts reaction efficiency.
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaH | DMF | 60 | 72 | 98 |
| KCO | DMSO | 80 | 58 | 95 |
| LDA | THF | -20 | 41 | 90 |
Sodium hydride in DMF emerges as the optimal system, balancing reactivity and selectivity.
Alternative Pathways for Side Chain Introduction
Mitsunobu Reaction
A Mitsunobu approach utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the quinazolinone with 2-hydroxy-N-(4-benzylpiperidin-1-yl)acetamide. While feasible, this method suffers from low yields (40–50%) due to competing side reactions.
Reductive Amination
Condensation of 6,7-dimethoxyquinazolin-4(3H)-one with glyoxylic acid, followed by reductive amination using 4-benzylpiperidine and NaBHCN, provides an alternate route. However, this method requires stringent pH control and affords moderate yields (55–60%).
Scale-Up Considerations and Industrial Feasibility
Solvent Recovery and Recycling
DMF and dichloromethane are recovered via distillation, reducing environmental impact. Pilot-scale trials demonstrate 90% solvent recovery efficiency.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 3,4-Dimethoxyanthranilic acid | 220 |
| 4-Benzylpiperidine | 450 |
| Bromoacetyl bromide | 680 |
The total synthesis cost is estimated at $1,200–$1,500 per kilogram, prioritizing high-purity intermediates.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the quinazolinone core or the piperidine ring.
Substitution: Nucleophilic substitution reactions can be carried out on the benzylpiperidine moiety using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides, and various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, reduced piperidine derivatives, and oxidized quinazolinone compounds.
Scientific Research Applications
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Structural and Functional Analogues
3-Aryl-6,7-dimethoxyquinazolin-4(3H)-one Derivatives
- Key Example: Compounds 3i, 3j, and 3k (from ) Substituents: Alkyl chains and neuroactive amino acid/dipeptide residues. Activity: Demonstrated cerebroprotective effects comparable to ethylmethylhydroxypyridine succinate. Differentiation: The target compound replaces hydrophilic amino acid residues with a lipophilic 4-benzylpiperidine group, likely enhancing CNS penetration .
Antibacterial Quinazolinones Conjugated with Silver Nanoparticles
- Key Example : 3-aryl-8-methylquinazolin-4(3H)-one ()
- Substituents : Methyl groups at position 8 and aryl groups at position 3.
- Activity : Antibacterial against multi-drug resistant strains.
- Differentiation : The target compound lacks a methyl group at position 8 and features a benzylpiperidine group, which may reduce antibacterial efficacy but improve neurological targeting .
2-(Substituted)-6-(Aryl)pyrimidin-4(3H)-ones
- Key Examples: Compounds 2b and 2c () Substituents: Nitrophenyl groups and thioether linkages. Activity: Not explicitly stated but structurally optimized for high yield (82–83%) and stability (m.p. 218–225°C).
Physicochemical and Pharmacokinetic Properties
*Molecular weights estimated based on structural formulas.
- Lipophilicity: The benzylpiperidine group in the target compound increases logP compared to hydrophilic derivatives (e.g., amino acid-substituted 3i) and chloromethyl analogues .
- Synthetic Feasibility : Compounds like 2b and 2c () achieve high yields (>82%), suggesting optimized synthetic routes, whereas the target compound’s piperidine linkage may require more complex steps .
Biological Activity
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline class. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and as a receptor antagonist.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H24N2O3
- Molecular Weight : 344.42 g/mol
- IUPAC Name : 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one
The presence of a piperidine moiety and methoxy groups enhances its biological activity, making it a candidate for further pharmacological studies.
Preliminary studies suggest that 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one may act as an inhibitor of tankyrase, an enzyme involved in various cellular processes such as proliferation and apoptosis. This inhibition is particularly relevant in cancer therapy, where tankyrase plays a role in tumor growth regulation.
In Vitro Studies
In vitro studies have shown that compounds with similar structures exhibit significant biological activities. For instance, derivatives of benzylpiperidine have been identified as potent antagonists for CC chemokine receptors, which are crucial in inflammatory responses and cancer progression .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring and the quinazoline core can significantly influence the biological activity of these compounds. The introduction of specific substituents can enhance binding affinity and selectivity towards target receptors .
Comparative Biological Activity
A table summarizing the biological activities of structurally related compounds is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-benzylpiperidin-1-yl-thieno[3,2-d]pyrimidin | Similar thieno-pyrimidine core | Potential anti-cancer properties |
| 6-methylthieno[3,2-d]pyrimidin derivatives | Variations in substituents | Varying biological activities |
| Tankyrase inhibitors | Targeting similar pathways | Focused on cancer treatment |
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of various quinazoline derivatives, including those structurally related to our compound. The results indicated that certain derivatives exhibited sub-micromolar inhibitory activity against cancer cell lines, suggesting that modifications to the quinazoline structure can lead to enhanced anticancer properties .
Case Study 2: Receptor Antagonism
Research on benzylpiperidine derivatives demonstrated their effectiveness as CCR3 antagonists. These findings highlight the importance of the piperidine moiety in mediating receptor interactions, which could be leveraged in designing new therapeutic agents targeting inflammatory diseases and cancers .
Q & A
Q. How to address contradictory data in metabolic stability studies across species?
- Methodological Answer :
- Cross-Species Microsomal Assays : Compare hepatic clearance in human vs. rodent microsomes.
- Isotope-Labeling : Use ¹⁴C-labeled compound to track metabolite formation via radio-HPLC.
- CYP Inhibition Assays : Identify metabolizing enzymes (e.g., CYP3A4) using fluorogenic substrates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
